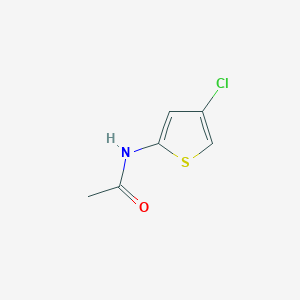

N-(4-chlorothiophen-2-yl)acetamide

Description

N-(4-Chlorothiophen-2-yl)acetamide is a halogenated acetamide derivative featuring a thiophene ring substituted with a chlorine atom at the 4-position. Thiophene-based acetamides are of significant interest in medicinal and synthetic chemistry due to their structural versatility and bioactivity. For instance, compounds such as 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (PDB ID: 5RH1) have shown inhibitory activity against SARS-CoV-2 main protease, highlighting the pharmacological relevance of chlorothiophene-acetamide hybrids . Additionally, derivatives like N-(4-(4-chlorothiophen-2-yl)thiazol-2-yl)acetamide have been synthesized as intermediates for antimicrobial agents, emphasizing the compound’s role in heterocyclic chemistry .

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

N-(4-chlorothiophen-2-yl)acetamide |

InChI |

InChI=1S/C6H6ClNOS/c1-4(9)8-6-2-5(7)3-10-6/h2-3H,1H3,(H,8,9) |

InChI Key |

OPRZOQQPVBVCSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CS1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorothiophen-2-yl)acetamide typically involves the reaction of 4-chlorothiophen-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4-chlorothiophen-2-amine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: 4-chlorothiophen-2-amine.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(4-chlorothiophen-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. For example, it has been shown to exhibit antimicrobial activity by interfering with bacterial cell wall synthesis . The exact molecular pathways involved can vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs and Derivatives

The biological and physicochemical properties of N-(4-chlorothiophen-2-yl)acetamide can be contextualized by comparing it to structurally related acetamides. Below is a detailed analysis of key analogs:

Thiophene-Based Acetamides

- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) :

This compound inhibits SARS-CoV-2 main protease (Mpro) with a binding affinity of −22 kcal/mol, achieved through interactions with residues HIS163 and ASN142. The chlorothiophene moiety contributes to hydrophobic interactions, while the pyridine group enhances solubility . - N-(4-(4-Chlorothiophen-2-yl)thiazol-2-yl)acetamide derivatives (9a–9d) :

These compounds exhibit antimicrobial activity. For example, compound 9c (bearing dual chloro-substituents) shows enhanced stability (melting point: 154–156°C) and molecular interactions due to increased halogen bonding .

Phenyl-Substituted Acetamides

- 2-Chloro-N-(4-fluorophenyl)acetamide: A key intermediate in synthesizing quinolin-8-yloxy acetamides and piperazinediones. Its crystal structure features intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize its solid-state geometry .

- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide :

Exhibits distinct crystallographic behavior due to meta-substitution. The electron-withdrawing chlorine atom induces planar geometry, contrasting with the twisted conformations of methyl-substituted analogs .

Bioactive Acetamides with Heterocyclic Moieties

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :

Demonstrates potent anti-cancer activity against HCT-116 and MCF-7 cell lines (IC50 < 10 µM). The sulfonyl and pyrrolidinyl groups enhance DNA intercalation and topoisomerase inhibition . - N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) :

A SARS-CoV-2 inhibitor with a binding affinity of −21 kcal/mol. The methylthiophene group optimizes steric fit in the Mpro active site .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : Chlorine substituents on aromatic rings (e.g., thiophene or phenyl) enhance electrophilicity and intermolecular interactions, improving binding to biological targets like enzymes .

- Biological Potency : Thiophene-based acetamides generally exhibit lower 5-LOX inhibition (IC50 > 11 µM) compared to zileuton but show promise in antiviral and antimicrobial contexts .

- Structural Flexibility : Hybridization with heterocycles (e.g., thiazoles, pyridines) broadens therapeutic applications, as seen in anti-cancer and anti-SARS-CoV-2 agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.